N,N-Bis(M-tolyl)benzenaMine

Description

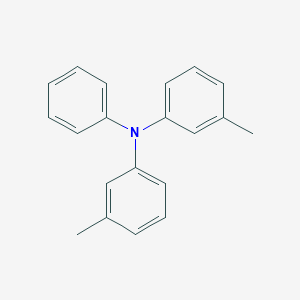

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-(3-methylphenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAWQFNYHFHEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592810 | |

| Record name | 3-Methyl-N-(3-methylphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13511-11-0 | |

| Record name | 3-Methyl-N-(3-methylphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dimethyltriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Bis(M-tolyl)benzenamine (CAS: 13511-11-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(M-tolyl)benzenamine, with the CAS number 13511-11-0, is a tertiary aromatic amine that has garnered significant interest in the field of organic electronics. Its molecular structure, characterized by a central nitrogen atom bonded to a phenyl group and two meta-tolyl groups, imparts specific electronic and thermal properties that make it a valuable component in the fabrication of Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on the scientific principles underpinning its utility.

Physicochemical Properties

The fundamental physical and chemical properties of N,N-Bis(M-tolyl)benzenamine are summarized in the table below. These properties are crucial for its handling, purification, and application in device fabrication.

| Property | Value | Reference |

| CAS Number | 13511-11-0 | [1][2] |

| Molecular Formula | C₂₀H₁₉N | [1] |

| Molecular Weight | 273.37 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | 67.0 °C (polymorph) | [1] |

| Boiling Point | 417.5 °C at 760 mmHg | [1] |

| Density | 1.079 g/cm³ | [1] |

| Flash Point | 183.5 °C | [1] |

| Solubility | Generally soluble in organic solvents, insoluble in water. | [3] |

Synthesis of N,N-Bis(M-tolyl)benzenamine

The synthesis of triarylamines such as N,N-Bis(M-tolyl)benzenamine is typically achieved through cross-coupling reactions. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, involving the coupling of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. For the synthesis of N,N-Bis(M-tolyl)benzenamine, a plausible route involves the reaction of aniline with two equivalents of m-iodotoluene or m-bromotoluene.

Reaction Scheme:

Experimental Protocol (Proposed):

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI, ~10 mol%) and a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Add aniline (1 equivalent) and m-iodotoluene (2.2 equivalents) to the flask, followed by a high-boiling point solvent like N,N-dimethylformamide (DMF) or toluene.

-

Heat the reaction mixture to a high temperature (typically 180-220 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper catalyst and inorganic salts.

-

The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure N,N-Bis(M-tolyl)benzenamine.

The use of ligands such as 1,10-phenanthroline can accelerate the reaction and allow for milder conditions.[4][5][6]

Buchwald-Hartwig Amination

A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide or triflate under milder conditions than the Ullmann condensation.

Reaction Scheme:

Experimental Protocol (Proposed):

-

In an oven-dried Schlenk flask under an inert atmosphere, combine a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~1-2 mol%), a suitable phosphine ligand like BINAP or Xantphos (~2-4 mol%), and a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu, ~2.5 equivalents).

-

Add aniline (1 equivalent) and m-bromotoluene (2.2 equivalents) to the flask.

-

Add an anhydrous solvent, typically toluene, via syringe.

-

Heat the reaction mixture to a moderate temperature (usually 80-110 °C) and stir for 4-24 hours until the starting materials are consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is then purified by column chromatography.

Application in Organic Electronics

N,N-Bis(M-tolyl)benzenamine is primarily utilized as a hole transport material (HTM) in OLEDs.[1][2] In the multilayer structure of an OLED, the HTM facilitates the efficient injection of holes from the anode (typically indium tin oxide, ITO) and their transport to the emissive layer, where they recombine with electrons to generate light.[3][7]

Key Properties for an Effective HTM:

-

High Hole Mobility: Enables efficient charge transport, leading to lower operating voltages.

-

Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode and the HOMO of the emissive layer to ensure efficient hole injection.

-

High Thermal Stability: OLEDs can generate heat during operation, so the HTM must be thermally stable to prevent degradation and ensure a long device lifetime.[8][9]

-

Amorphous Morphology: A stable amorphous state is crucial to prevent crystallization, which can lead to device failure.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the phenyl ring and the two m-tolyl groups will exhibit complex splitting patterns due to spin-spin coupling. The methyl protons of the tolyl groups will appear as a singlet in the upfield region, likely around 2.2-2.5 ppm.[10][11]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each chemically non-equivalent carbon atom. The aromatic carbons will resonate in the downfield region of approximately 110-150 ppm. The methyl carbons of the tolyl groups are expected to appear in the upfield region, typically around 20-25 ppm.[9][12][13]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary aromatic amine will likely be in the 1360-1250 cm⁻¹ range. Since it is a tertiary amine, there will be no N-H stretching bands around 3300-3500 cm⁻¹.[14][15]

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (273.37). As an odd-electron species, it will be the peak with the highest mass. Fragmentation of aromatic amines often involves cleavage of the C-N bond. Common fragmentation patterns would likely involve the loss of a tolyl group or a phenyl group.[11][16][17] The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent for this compound.[18]

Safety and Handling

-

Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

-

Irritation: It may cause skin and eye irritation.[20]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

N,N-Bis(M-tolyl)benzenamine is a key building block in the advancement of organic electronics, particularly in the development of high-performance OLEDs. Its synthesis, while achievable through established cross-coupling methodologies, requires careful optimization to ensure high purity for electronic applications. The electronic properties derived from its triarylamine structure make it an effective hole transport material, contributing to the efficiency and longevity of OLED devices. Further research into its specific performance metrics in various device architectures will continue to define its role in next-generation displays and lighting.

References

-

Chemsrc. (2019). OLED material intermediate | Chemical Product Catalog. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). N,N-Bis(m-tolyl)benzenamine CAS NO.13511-11-0. Retrieved from [Link]

-

MDPI. (n.d.). N,N-bis(2-quinolinylmethyl)benzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Bis(Tolyl)methyl‐ and Nitro‐Functionalized Unsymmetrical α ‐Diimine Nickel Precatalysts for Polyethylene Elastomer: Enhanced Activity and Thermal Stability. Retrieved from [Link]

-

ECHO Chemical Co., Ltd. (n.d.). N,N-Bis(M-Tolyl)Benzenamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4,4'-methylenebis-. Retrieved from [Link]

-

PubMed. (2023, September 27). Low-Temperature Cross-Linkable Hole Transport Materials for Solution-Processed Quantum Dot and Organic Light-Emitting Diodes with High Efficiency and Color Purity. Retrieved from [Link]

-

SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

-

ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)-. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzylidenebenzylamine. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

RSC Publishing. (n.d.). Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5405-15-2,BENZYL-P-TOLYL-AMINE. Retrieved from [Link]

-

Wiley Online Library. (2025, November 1). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

-

ProQuest. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Asymmetric Mannich Reaction of Malononitrile with N-Boc Aldimines and Ketimines. Retrieved from [Link]

-

PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

-

PubChem. (n.d.). N-[4-(1-methyl-1-phenylethyl)phenyl]-. Retrieved from [Link]3]([Link])

Sources

- 1. OLED material intermediate | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 2. N,N-Bis(m-tolyl)benzenamine, CasNo.13511-11-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 6. people.umass.edu [people.umass.edu]

- 7. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. N,N-Bis(M-tolyl)benzenaMine suppliers & manufacturers in China [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. uni-saarland.de [uni-saarland.de]

- 19. Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | C21H30N2 | CID 110640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

solubility of N,N-Bis(M-tolyl)benzenamine in common organic solvents

An In-depth Technical Guide to the Solubility of N,N-Bis(M-tolyl)benzenamine in Common Organic Solvents

Introduction

N,N-Bis(M-tolyl)benzenamine, also known as N,N-Di(m-tolyl)aniline, is a tertiary aromatic amine characterized by a central nitrogen atom bonded to a phenyl group and two m-tolyl groups. Its molecular structure, rich in aromatic rings, imparts specific physicochemical properties that are of significant interest in the fields of materials science and organic synthesis. This compound and its derivatives are often explored for their potential applications as hole-transporting materials in organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic electronic devices.

A fundamental understanding of a compound's solubility is paramount for its practical application. For researchers, scientists, and drug development professionals, solubility data dictates the choice of solvents for synthesis, purification, formulation, and screening assays. The dissolution of a compound is a critical first step in many experimental and manufacturing processes.

This technical guide provides a comprehensive overview of the solubility of N,N-Bis(M-tolyl)benzenamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a robust theoretical prediction of its solubility based on its physicochemical properties and the fundamental principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for the quantitative and qualitative determination of its solubility in common organic solvents, empowering researchers to generate reliable data in their own laboratories.

Part 1: Physicochemical Properties and Theoretical Solubility Profile

1.1: Physicochemical Characteristics of N,N-Bis(M-tolyl)benzenamine

The solubility behavior of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key physicochemical parameters for N,N-Bis(M-tolyl)benzenamine are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-methyl-N,N-bis(3-methylphenyl)aniline | PubChem[1] |

| Synonyms | N,N-Di(m-tolyl)aniline, Tri(m-tolyl)amine | PubChem[1] |

| CAS Number | 20676-79-3 | PubChem[1] |

| Molecular Formula | C₂₁H₂₁N | PubChem[1] |

| Molecular Weight | 287.4 g/mol | PubChem[1] |

| XLogP3 | 6.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 (the nitrogen lone pair) | PubChem[1] |

The structure of N,N-Bis(M-tolyl)benzenamine is characterized by three bulky, non-polar aromatic rings attached to a central nitrogen atom. The high XLogP3 value of 6.3 indicates a strong preference for lipophilic (non-polar) environments over aqueous (polar) environments, suggesting poor water solubility. The molecule lacks any hydrogen bond donor sites and possesses only a single, sterically hindered hydrogen bond acceptor site (the nitrogen atom), which is not expected to contribute significantly to solubility in polar protic solvents.

1.2: Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves overcoming the solute-solute interactions (lattice energy in a crystal) and the solvent-solvent interactions to form new solute-solvent interactions.

-

Non-polar Solutes: Molecules like N,N-Bis(M-tolyl)benzenamine are dominated by London dispersion forces, which are weak, temporary attractions between molecules. These compounds tend to dissolve well in non-polar solvents that also exhibit primarily London dispersion forces (e.g., toluene, hexane).

-

Polar Solvents: Polar solvents can be either aprotic (e.g., acetone, DMSO) or protic (e.g., ethanol, water). Polar aprotic solvents have dipole moments but no O-H or N-H bonds. Polar protic solvents have O-H or N-H bonds and can act as hydrogen bond donors. The large, non-polar surface area of N,N-Bis(M-tolyl)benzenamine makes favorable interactions with highly polar solvents energetically costly. Aromatic amines, in general, are soluble in many organic solvents.[2][3]

1.3: Predicted Solubility Profile

Based on its highly aromatic and non-polar structure, N,N-Bis(M-tolyl)benzenamine is predicted to be readily soluble in non-polar and moderately polar aprotic organic solvents. Its solubility is expected to decrease as the polarity of the solvent increases, particularly in polar protic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Non-polar Aromatic | High | "Like dissolves like"; both solute and solvent are aromatic and non-polar, maximizing favorable van der Waals interactions. |

| Chloroform (CHCl₃) | Moderately Polar | High | Effective at dissolving large organic molecules. |

| Dichloromethane (DCM) | Moderately Polar | High | A versatile solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | High to Medium | The ether oxygen can interact with the aromatic rings, but the overall polarity is moderate. |

| Acetone | Polar Aprotic | Medium | Higher polarity may reduce solubility compared to non-polar solvents. |

| Ethyl Acetate | Moderately Polar | Medium | Polarity is intermediate; solubility is expected to be moderate. |

| Hexane | Non-polar Aliphatic | Medium to Low | While non-polar, the aliphatic nature of hexane may interact less favorably with the aromatic rings compared to toluene. |

| Methanol / Ethanol | Polar Protic | Low | The strong hydrogen bonding network of the alcohol is disrupted without significant favorable interactions with the solute. |

| Water | Polar Protic | Insoluble | The large, hydrophobic nature of the molecule prevents it from dissolving in the highly polar, hydrogen-bonded network of water.[4] |

Part 2: Experimental Determination of Solubility

For definitive solubility data, experimental determination is essential. The following sections provide detailed protocols for two widely accepted methods.

2.1: The Equilibrium Shake-Flask Method (OECD 105 Guideline)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5][6] It involves saturating a solvent with the solute over an extended period and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocol:

-

Preparation: Add an excess amount of solid N,N-Bis(M-tolyl)benzenamine to a series of glass vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vessels to prevent solvent evaporation. Place them in a shaker or on a stirrer plate within a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vessels to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle. Alternatively, for faster separation, centrifuge the samples at a controlled temperature.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the undissolved solid. Filtration of the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended to remove any fine particulates.

-

Quantification: Analyze the concentration of N,N-Bis(M-tolyl)benzenamine in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting: Express the solubility as mass per unit volume (e.g., g/L or mg/mL) or in molar units (mol/L). The temperature at which the measurement was performed must always be reported.

Caption: Workflow for High-Throughput Solubility Screening via Nephelometry.

Part 3: Factors Influencing Solubility and Practical Considerations

3.1: Effect of Temperature

The solubility of most solid organic compounds in organic solvents increases with temperature. [4]This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces. Therefore, if a higher concentration is required, heating the solvent may be a viable strategy. When reporting solubility data, it is crucial to specify the temperature at which the measurement was conducted.

3.2: Purity of Compound and Solvents

The accuracy of solubility measurements is highly dependent on the purity of the materials used. Impurities in the N,N-Bis(M-tolyl)benzenamine sample can either increase or decrease its apparent solubility. Similarly, the presence of water or other contaminants in the organic solvents can significantly alter their polarity and, consequently, the measured solubility. Using high-purity, anhydrous solvents is recommended for obtaining reliable and reproducible data.

Conclusion

While specific quantitative solubility data for N,N-Bis(M-tolyl)benzenamine is not widely published, a strong theoretical understanding of its physicochemical properties allows for a reliable prediction of its solubility profile. Its large, non-polar, aromatic structure suggests high solubility in non-polar aromatic and moderately polar aprotic solvents, with limited solubility in polar protic solvents and practical insolubility in water. For researchers requiring precise quantitative data, this guide provides detailed, authoritative protocols for both the equilibrium shake-flask method and high-throughput nephelometric screening. By applying these methodologies, scientists and developers can generate the critical solubility data needed to advance their research and development efforts.

References

-

Brea, J., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(4), 100149. Available at: [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

-

Dick, A. D. J., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(13), 11355–11397. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11266185, Benzenamine, 3-methyl-N,N-bis(3-methylphenyl)-. PubChem. Available at: [Link]-

-

Solubility of Things. (n.d.). triphenylamine. Retrieved January 25, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenamine, N-(phenylmethylene)- (CAS 538-51-2). Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved January 25, 2026, from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available at: [Link]

-

Li, Y., et al. (2023). Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. Polymers, 15(4), 1025. Available at: [Link]

-

European Commission, Joint Research Centre. (n.d.). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7590, Benzenamine, 2-methyl-N-(2-methylphenyl)-. PubChem. Available at: [Link]-

-

NCERT. (n.d.). Amines. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (2023). Triphenylamine. Retrieved January 25, 2026, from [Link]

-

ChemSynthesis. (n.d.). bis-p-tolyl-amine. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Available at: [Link]

-

Hsiao, S. H., & Liou, G. S. (2014). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers, 6(11), 2846-2868. Available at: [Link]

-

Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(42), 15309–15325. Available at: [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved January 25, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 25, 2026, from [Link]

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /. Retrieved January 25, 2026, from [Link]

-

SIELC Technologies. (2018). Benzenamine, N-methyl-N-phenyl-. Retrieved January 25, 2026, from [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved January 25, 2026, from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved January 25, 2026, from [Link]

Sources

A Predictive Spectroscopic Guide to N,N-Bis(M-tolyl)benzenamine for Researchers and Drug Development Professionals

Introduction

N,N-Bis(M-tolyl)benzenamine, a member of the triarylamine family, represents a core structural motif in a variety of functional materials and potential pharmaceutical agents. Triarylamines are widely recognized for their electron-donating properties and their role in charge transport, making them valuable in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as redox-active catalysts[1]. In the context of drug development, the triarylamine scaffold can be found in molecules with diverse biological activities. A thorough understanding of the spectroscopic characteristics of N,N-Bis(M-tolyl)benzenamine is paramount for its unambiguous identification, purity assessment, and for elucidating its electronic properties.

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for N,N-Bis(M-tolyl)benzenamine. Due to a lack of publicly available, experimentally derived spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. The insights herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently work with this and similar chemical entities.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of N,N-Bis(M-tolyl)benzenamine is presented below. The numbering scheme will be used for the assignment of NMR signals.

Figure 1: Molecular structure of N,N-Bis(M-tolyl)benzenamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of N,N-Bis(M-tolyl)benzenamine are discussed below.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N-Bis(M-tolyl)benzenamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a 30-degree pulse angle.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Employ proton decoupling to obtain a spectrum with singlets for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N,N-Bis(M-tolyl)benzenamine is expected to be complex in the aromatic region due to the presence of three phenyl rings with multiple, distinct protons. The predicted chemical shifts are based on data from similar aromatic amines[2].

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.20 - 7.00 | Multiplet | 7H | H-3', H-4', H-5', H-5'', H-5''' | The aromatic protons of the benzenamine and m-tolyl rings are expected in this region. The electron-donating nitrogen atom will cause a slight upfield shift compared to benzene (δ 7.34 ppm). |

| ~ 6.90 - 6.70 | Multiplet | 6H | H-2', H-6', H-2'', H-6'', H-2''', H-6''' | Protons ortho and para to the nitrogen and methyl groups will experience varied shielding effects, leading to a complex multiplet. |

| ~ 2.30 | Singlet | 6H | H-7'', H-7''' | The methyl protons on the tolyl groups are expected to appear as a singlet in this region, characteristic of benzylic methyl groups. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment. The predicted chemical shifts are based on known values for substituted anilines and toluenes[2][3].

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 148 | C-1', C-1'', C-1''' | The carbons directly attached to the nitrogen atom (ipso-carbons) are expected to be significantly deshielded. |

| ~ 139 | C-3'', C-3''' | The carbons bearing the methyl groups on the tolyl rings. |

| ~ 129 | C-5', C-5'', C-5''' | Aromatic CH carbons meta to the nitrogen atom. |

| ~ 124 | C-3', C-4' | Aromatic CH carbons of the benzenamine ring. |

| ~ 122 | C-2', C-6', C-2'', C-6'', C-2''', C-6''' | Aromatic CH carbons ortho and para to the nitrogen and methyl substituents. |

| ~ 21 | C-7'', C-7''' | The methyl carbons of the tolyl groups are expected in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. As a tertiary amine, N,N-Bis(M-tolyl)benzenamine will lack the characteristic N-H stretching vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

-

Predicted IR Spectrum

The predicted IR absorption frequencies are based on the known vibrational modes of aromatic amines and substituted benzenes[4][5].

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H Stretch (from -CH₃) | Medium to Weak |

| 1600 - 1450 | Aromatic C=C Bending | Strong to Medium |

| 1350 - 1250 | Aromatic C-N Stretch | Strong |

| 800 - 690 | C-H Out-of-plane Bending (Aromatic) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum is expected to be dominated by π → π* transitions of the aromatic rings.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of N,N-Bis(M-tolyl)benzenamine in a UV-transparent solvent such as ethanol, methanol, or cyclohexane. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the sample spectrum over a range of approximately 200 to 400 nm.

-

The final spectrum is the difference between the sample and baseline spectra.

-

Predicted UV-Vis Spectrum

The predicted absorption maxima (λmax) are based on the electronic properties of triarylamines[6].

| Predicted λmax (nm) | Electronic Transition | Rationale |

| ~ 250 - 270 | π → π | This absorption band is attributed to the electronic transitions within the benzenoid systems. The presence of the nitrogen atom and methyl groups as auxochromes is expected to cause a slight bathochromic shift (shift to longer wavelength) compared to benzene. |

| ~ 290 - 310 | n → π | A weaker absorption band may be observed at a longer wavelength due to the transition of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital of the aromatic rings. |

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and UV-Vis spectroscopic data for N,N-Bis(M-tolyl)benzenamine. By leveraging data from structurally similar compounds, we have established a reliable spectroscopic profile for this important triarylamine derivative. These predicted data and experimental protocols will serve as a valuable resource for researchers in the fields of materials science and drug discovery, facilitating the identification, characterization, and quality control of N,N-Bis(M-tolyl)benzenamine and related compounds. It is important to reiterate that these are predicted spectra, and experimental verification is recommended for definitive characterization.

References

- Hansen, K.; Montavon, G.; Biegler, F.; Fazli, S.; Rupp, M.; Scheffler, M.; von Lilien- feld, O. A.; Tkatchenko, A.; Müller, K.-R. Assessment and Validation of Machine Learn- ing Methods for Predicting Molecular Atomization Energies. J. Chem. Theory Comput. 2013, 9, 3404–3419.

- Ryan, J. W. Redistribution and Reduction Reactions of · Alkoxysilanes. J. Am. Chem. Soc. 1962, 84 (24), 4730−4734.

- Banziger, S. D., et al. Co(cyclam) Complexes of Triarylamine-acetylide: Structural and Spectroscopic Properties and DFT Analysis. Organometallics2020, 39 (17), 3166–3175.

- Lundberg, M., et al. Predicting UV-Vis absorption spectra by using graph neural network models. Digitala Vetenskapliga Arkivet, 2023.

- Ağar, A. A., et al. Infrared spectra and AM1 calculations of N-benzylideneanilines. Journal of Molecular Structure, 2001, 565-566, 229-234.

- Palanisamy, S., & Karthikeyan, B. (2017). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f).

-

Patiny, L., & Banfi, D. : Resurrecting and processing NMR spectra on-line. Chimia, 2008 , 62(4), 280-281.

- Nguyen, M. T., et al. TDDFT prediction of UV–vis absorption and emission spectra of tocopherols in different media. Journal of Molecular Modeling, 2014, 20(9), 2426.

- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 2002, 74(1), 80-90.

- Banziger, S. D., et al. Co(cyclam) Complexes of Triarylamine-acetylide: Structural and Spectroscopic Properties and DFT Analysis. Organometallics, 2020, 39(17), 3166-3175.

- Al-Hamdani, A. A. S. UV-VIS Absorption Spectral Studies of N, N ′ - Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Journal of Al-Nahrain University, 2013, 16(1), 74-80.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Romero, J. R., et al. Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Chemical Science, 2023, 14(12), 3141-3148.

- Schlegel, H. B., et al. Structure and infrared (IR) assignments for the OLED material: N,Nº-diphenyl-N,Nº-bis(1-naphthyl)-1,1º-biphenyl-4,4/-diamine (NPB). Physical Chemistry Chemical Physics, 2001, 3(11), 2131-2136.

- Chemistry LibreTexts. (2020, April 29). 20.

- Pop, A., et al. UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material. Micromachines, 2023, 14(3), 574.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Chen, Y.-C., et al.

- Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning.

- Huang, C., et al. (2017). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst.

- Green Chemistry (RSC Publishing). (2025, January 28).

- Goldman, J., et al. Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling, 2021, 61(7), 3344-3355.

- Dashti, H., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 2024, 14(5), 263.

- de Oliveira, K. T., et al. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Monatshefte für Chemie - Chemical Monthly, 2025.

- Gelly, J.-C., et al. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Molecules, 2024, 29(13), 3048.

- Goldman, J., et al. Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling, 2021, 61(7), 3344-3355.

- Wu, J., et al. Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 2026.

- Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized

Sources

- 1. Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07078B [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 4. researchgate.net [researchgate.net]

- 5. wikieducator.org [wikieducator.org]

- 6. mdpi.com [mdpi.com]

The Rising Prominence of Tri(m-tolyl)amine in Organic Electronics: A Technical Guide

The field of organic electronics, with its promise of flexible, low-cost, and large-area devices, is continually in pursuit of novel materials that can push the boundaries of performance and stability. Among the various classes of organic semiconductors, triarylamines have emerged as a cornerstone for hole-transporting and emissive layers due to their favorable electronic properties and morphological stability. This technical guide delves into the potential applications of a specific, yet foundational, member of this family: tri(m-tolyl)amine. We will explore its intrinsic properties, synthesis, and role in key organic electronic devices, providing researchers and drug development professionals with a comprehensive understanding of its capabilities.

The Tri(m-tolyl)amine Core: Structure, Properties, and the Significance of the Meta-Methyl Group

Tri(m-tolyl)amine belongs to the broader class of triarylamines, which are characterized by a central nitrogen atom bonded to three aromatic rings. This propeller-like, non-planar structure is crucial in preventing strong intermolecular π-π stacking, leading to the formation of stable amorphous films—a desirable trait for uniform and long-lasting organic electronic devices.[1]

The electronic properties of triarylamines, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are pivotal to their function. The HOMO level dictates the efficiency of hole injection from the anode and hole transport, while the LUMO level is important for electron blocking capabilities.[2] For triarylamine derivatives, HOMO energy levels typically fall in the range of -5.0 to -5.5 eV, making them well-suited for use as hole-transporting materials (HTMs) in perovskite solar cells and organic light-emitting diodes (OLEDs).[3][4]

The defining feature of tri(m-tolyl)amine is the presence of methyl groups at the meta-position of each of the three phenyl rings. The position of these substituent groups has a subtle but significant impact on the molecule's electronic structure and physical properties. The methyl group is an electron-donating group, and its position influences the electron density distribution on the aromatic rings. While a comprehensive comparative study on the isomers is not extensively available, it is understood that the meta-position can influence the molecular packing and solubility without drastically altering the electronic properties compared to the para- or ortho-isomers. This can be advantageous in achieving optimal film morphology and processability.

Table 1: Key Physicochemical Properties of Triarylamine Derivatives

| Property | Value | Significance in Organic Electronics |

| HOMO Level | Typically -5.1 to -5.4 eV (for derivatives)[3] | Determines the energy barrier for hole injection from the anode. A good match with the anode's work function is crucial for efficient device operation. |

| LUMO Level | Typically -2.0 to -2.4 eV (for derivatives)[2] | A high LUMO level is desirable for blocking electrons from reaching the anode, thus improving charge recombination efficiency in the emissive layer. |

| Hole Mobility | Can reach up to 10⁻³ cm²/Vs or higher in derivatives[5] | A high hole mobility ensures efficient transport of positive charges to the recombination zone, leading to higher device efficiency. |

| Glass Transition Temperature (Tg) | Varies with molecular structure | A high Tg indicates good thermal stability and resistance to morphological changes, contributing to longer device lifetime. |

Synthesis of Tri(m-tolyl)amine: Established Methodologies

The synthesis of tri(m-tolyl)amine can be achieved through well-established cross-coupling reactions, primarily the Ullmann condensation and the Buchwald-Hartwig amination. These methods provide reliable routes to forming the crucial carbon-nitrogen bonds.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of C-N bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures.

Experimental Protocol: Ullmann Condensation for Tri(m-tolyl)amine

-

Reactants: Di(m-tolyl)amine, m-iodotoluene, copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide or 1,2-dichlorobenzene).

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the reactants under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred vigorously for several hours to days, depending on the reactivity of the substrates.

-

Work-up and Purification: After the reaction is complete (monitored by techniques like thin-layer chromatography), the mixture is cooled to room temperature, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure tri(m-tolyl)amine.

Caption: Ullmann condensation workflow for tri(m-tolyl)amine synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.[6]

Experimental Protocol: Buchwald-Hartwig Amination for Tri(m-tolyl)amine

-

Reactants: Di(m-tolyl)amine, m-bromotoluene or m-iodotoluene, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., P(t-Bu)₃ or XPhos), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Setup: The reaction is set up in a Schlenk flask or a glovebox under a strict inert atmosphere to protect the catalyst from deactivation.

-

Reaction Conditions: The reaction mixture is typically heated to a moderate temperature (80-120 °C) and stirred for several hours.

-

Work-up and Purification: Similar to the Ullmann condensation, the reaction mixture is worked up by extraction, and the product is purified by column chromatography or recrystallization.

Caption: Buchwald-Hartwig amination workflow for tri(m-tolyl)amine synthesis.

Thin-Film Deposition Techniques

For its integration into organic electronic devices, tri(m-tolyl)amine must be deposited as a thin and uniform film. The two most common techniques for small molecules are thermal evaporation and solution processing (spin coating).

Thermal Evaporation

Thermal evaporation is a vapor deposition technique performed under high vacuum. The organic material is heated in a crucible until it sublimes, and the vapor then condenses as a thin film onto a cooled substrate. This method allows for precise control over film thickness and results in high-purity films.[7]

Experimental Protocol: Thermal Evaporation of Tri(m-tolyl)amine

-

Substrate Preparation: The substrate (e.g., indium tin oxide (ITO) coated glass) is thoroughly cleaned using a sequence of solvents and often treated with UV-ozone or oxygen plasma to improve the surface energy.

-

Deposition: The cleaned substrate is loaded into a high-vacuum chamber (<10⁻⁶ Torr). Tri(m-tolyl)amine powder is placed in a crucible (e.g., made of tungsten or molybdenum).

-

Evaporation: The crucible is resistively heated, causing the tri(m-tolyl)amine to sublime. The deposition rate and final thickness are monitored in real-time using a quartz crystal microbalance.

-

Device Completion: Subsequent organic and metal layers are deposited in a similar manner without breaking the vacuum to complete the device structure.

Spin Coating

Spin coating is a solution-based technique where a solution of the material is dispensed onto a spinning substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates to leave a thin film. This method is cost-effective and suitable for large-area applications.

Experimental Protocol: Spin Coating of Tri(m-tolyl)amine

-

Solution Preparation: A solution of tri(m-tolyl)amine is prepared by dissolving the powder in a suitable organic solvent (e.g., chlorobenzene, toluene, or a mixture of solvents) at a specific concentration. The solution is typically filtered through a syringe filter to remove any particulate matter.

-

Substrate Preparation: The substrate is cleaned as described for thermal evaporation.

-

Deposition: The substrate is placed on the chuck of a spin coater. A small amount of the tri(m-tolyl)amine solution is dispensed onto the center of the substrate.

-

Spinning: The substrate is then rotated at a high speed (typically 1000-6000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is primarily controlled by the solution concentration and the spin speed.

-

Annealing: The coated substrate is often annealed on a hotplate at a specific temperature to remove residual solvent and improve the film morphology.

Applications in Organic Electronic Devices

The excellent hole-transporting properties of tri(m-tolyl)amine and its derivatives make them prime candidates for use in a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, tri(m-tolyl)amine can function as a hole-injection layer (HIL) or a hole-transporting layer (HTL). Its role is to facilitate the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light.[7] The appropriate HOMO level of triarylamines ensures a low energy barrier for hole injection from common anodes like ITO.[8]

Caption: Typical OLED device architecture incorporating tri(m-tolyl)amine as the HTL.

Table 2: Representative Performance of OLEDs with Triarylamine-based HTLs

| Device Structure | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) | Reference |

| ITO/TAPC/Alq₃/LiF/Al | ~6220 | ~10.6 - 21.59 | [7] |

| ITO/NPB/Alq₃/LiF/Al | ~7600 | Not widely reported | [7] |

| SAM-modified ITO/TPD/Alq₃/LiF/Al | 6300 | Improved over bare ITO | [8] |

| (Note: TAPC, NPB, and TPD are other commonly used triarylamine-based hole transport materials. Specific data for tri(m-tolyl)amine is limited in readily available literature, but performance is expected to be in a similar range depending on the overall device optimization.) |

Organic Photovoltaics (OPVs)

In OPV devices, particularly in bulk heterojunction (BHJ) solar cells, tri(m-tolyl)amine and its derivatives can act as the electron donor material, often blended with an electron acceptor material. Upon absorption of light, excitons (bound electron-hole pairs) are generated in the donor material. These excitons then diffuse to the donor-acceptor interface, where the electron is transferred to the acceptor and the hole remains in the donor. The separated charges are then transported to their respective electrodes, generating a photocurrent.

Caption: Bulk heterojunction OPV device architecture with tri(m-tolyl)amine as the donor.

Perovskite Solar Cells (PSCs)

PSCs have shown remarkable progress in power conversion efficiency, and the hole-transporting material is a critical component in these devices. Tri(m-tolyl)amine and its polymeric analogs (like PTAA) are excellent candidates for the HTL in PSCs.[3] The HTL extracts holes from the perovskite absorber layer and transports them to the anode. The HOMO level of the HTL must be well-aligned with the valence band of the perovskite material to ensure efficient hole extraction and minimize energy loss. The hydrophobic nature of many triarylamine-based HTLs can also contribute to the stability of the perovskite layer by preventing moisture ingress.

Caption: A typical n-i-p perovskite solar cell structure utilizing tri(m-tolyl)amine as the HTL.

Table 3: Performance of Perovskite Solar Cells with Triarylamine-based HTLs

| Perovskite Material | HTL | Power Conversion Efficiency (%) | Stability | Reference |

| Csₓ(FAᵧMA₁₋ᵧ)₁₋ₓPb(I₂Br₁₋₂)₃ | Doped Spiro-OMeTAD | >22% | Moderate | [9] |

| (C(NH₂)₃)(CH₃NH₃)ₙPbₙI₃ₙ₊₁ | Spiro-OMeTAD | 18.48% | - | [10] |

| TPA-ADP 1 | TPA-ADP 1 | 22.13% | Retained 80% of initial PCE after 1800h | [3] |

| (Note: Spiro-OMeTAD is a widely used, complex triarylamine-based HTM. TPA-ADP 1 is a triphenylamine-functionalized azadipyrromethene dye. These examples illustrate the high efficiencies achievable with triarylamine-based HTMs.) |

Conclusion and Future Outlook

Tri(m-tolyl)amine serves as a fundamental building block in the vast family of triarylamine-based materials for organic electronics. Its inherent properties, such as a suitable HOMO energy level, good hole-transporting capabilities, and the ability to form stable amorphous films, make it a versatile component for OLEDs, OPVs, and perovskite solar cells. While much of the cutting-edge research has moved towards more complex and functionalized derivatives to fine-tune properties for specific applications, a solid understanding of the core tri(m-tolyl)amine structure and its characteristics is essential for rational material design.

Future research will likely focus on leveraging the synthetic accessibility of tri(m-tolyl)amine to create novel derivatives with enhanced properties, such as higher mobility, improved stability, and tailored energy levels. The continued exploration of structure-property relationships will undoubtedly unlock new possibilities for this important class of organic semiconductors, paving the way for the next generation of high-performance organic electronic devices.

References

-

Su, J., et al. (2024). Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passivating Agents. ACS Applied Materials & Interfaces, 16(38), 51241–51252. [Link]

-

Al-Yasari, A., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10. [Link]

- BenchChem. (2025).

-

Chemistry Stack Exchange. (2017). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? [Link]

-

Meng, H., et al. (2024). Enhanced Efficiency and Stability of Triple-Cation Perovskite Solar Cells through Engineering of the Cell Interface with Phenylethylammonium Thiocyanate. PubMed. [Link]

-

ResearchGate. (n.d.). (a) Structure of an OLED with three organic layers (electron transport—ETL, hole transport—HTL, and emissive—EML). [Link]

-

PubMed. (2005). Effects of systematic methyl substitution of metal (III) tris(n-methyl-8-quinolinolato) chelates on material properties for optimum electroluminescence device performance. [Link]

-

ResearchGate. (n.d.). Enhanced Efficiency and Stability of Triple-Cation Perovskite Solar Cells through Engineering of the Cell Interface with Phenylethylammonium Thiocyanate. [Link]

-

PubMed. (2026). Device Architecture for Perovskite Photovoltaics. [Link]

-

Dorel, R., et al. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Manifar, T., et al. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. ACS Publications. [Link]

- BenchChem. (2025).

-

ACS Omega. (2023). Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells. [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

-

Chemistry Stack Exchange. (2017). Cyclic Voltammetry - HOMO and LUMO levels. [Link]

-

YouTube. (2021). Buchwald-Hartwig and Ullmann amination reactions. [Link]

-

Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

ResearchGate. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. [Link]

-

ResearchGate. (n.d.). Evolution of OLED devices (HIL: hole injection layer, HTL. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

PubMed. (2018). Virtual Screening of Hole Transport, Electron Transport, and Host Layers for Effective OLED Design. [Link]

-

NIH. (n.d.). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. [Link]

-

ResearchGate. (n.d.). Device architecture of the perovskite solar cell. [Link]

-

Zenodo. (2017). Functionalized triarylamines for applications in organic electronics. [Link]

-

Beilstein Journal of Organic Chemistry. (2015). Charge carrier mobility and electronic properties of Al(Op)3: impact of excimer formation. [Link]

-

Sci-Hub. (2002). Modification of an ITO anode with a hole-transporting SAM for improved OLED device characteristics. [Link]

-

ResearchGate. (n.d.). Synthesis and Analysis of Triphenylamine: A Review. [Link]

-

RSC Publishing. (n.d.). DFT and MD studies on the influence of the orientation of ester linkage groups in banana-shaped mesogens. [Link]

-

Supporting Information. (n.d.). [Link]

-

ResearchGate. (n.d.). Radical OLED device structure and optoelectronic characterization a,. [Link]

-

ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for. [Link]

-

Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(33), 13698-13708. [Link]

-

ResearchGate. (n.d.). Influence of thickness of hole transport layer on performance of OLED. [Link]

Sources

- 1. Functionalized triarylamines for applications in organic electronics [zenodo.org]

- 2. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 3. Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passivating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of mono-, di-, and triaminobismuthanes and observation of C–C coupling of aromatic systems with bismuth( iii ) chloride - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00229C [pubs.rsc.org]

- 5. US9508933B2 - Organic light-emitting diode (OLED) device, manufacturing method thereof and display device - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sci-Hub. Modification of an ITO anode with a hole-transporting SAM for improved OLED device characteristics / J. Mater. Chem., 2002 [sci-hub.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Determining the Frontier Molecular Orbital Energies of Tri(m-tolyl)amine via Cyclic Voltammetry

An Application Guide for Researchers

Introduction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical properties that govern the electronic behavior of molecules. Their energy levels are critical in predicting molecular reactivity, charge transport characteristics, and optical properties. For researchers in materials science, particularly in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and for professionals in drug development studying redox-mediated biological processes, the precise determination of these energy levels is paramount.

Cyclic Voltammetry (CV) is a versatile and accessible electrochemical technique that provides experimental access to the HOMO and LUMO energy levels.[1] The core principle lies in probing the redox behavior of a molecule. Oxidation, the removal of an electron, occurs from the highest energy, electron-rich orbital—the HOMO. Conversely, reduction, the addition of an electron, targets the lowest energy, electron-deficient orbital—the LUMO.[2] The electrical potential required to induce these processes directly correlates with the energy of these frontier orbitals.[3]

This guide provides a comprehensive, field-tested protocol for determining the HOMO and LUMO energy levels of tri(m-tolyl)amine, a common building block in organic electronic materials, using cyclic voltammetry. We will delve into the theoretical underpinnings, provide a step-by-step experimental workflow, and detail the data analysis required to translate electrochemical potentials into absolute energy levels, ensuring a self-validating and reproducible methodology.

Theoretical Framework: From Redox Potentials to Orbital Energies

The relationship between electrochemical potentials and molecular orbital energies is grounded in an interpretation of Koopmans' theorem, which posits that the ionization potential of a molecule is equal to the negative of the HOMO energy.[4] While this is an approximation, a strong correlation exists between a molecule's oxidation potential and its HOMO energy, and its reduction potential and LUMO energy.[3]

However, electrochemical potentials are relative measurements, dependent on the specific reference electrode, solvent, and supporting electrolyte used.[5] To obtain absolute energy values that can be compared across different studies and correlated with theoretical calculations, it is essential to reference the measured potentials to an internal standard with a known, stable redox potential and a well-established absolute energy level versus the vacuum.[6][7]

The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the IUPAC-recommended internal standard for non-aqueous electrochemistry.[7] It exhibits a chemically and electrochemically reversible one-electron transfer, providing a reliable reference point in most organic solvents.[6]

The energy of the HOMO and LUMO levels relative to the vacuum level can be calculated using the following empirical equations:

-

E_HOMO (in eV) = - [ E_onset_ox vs Fc/Fc⁺ + 5.1 ]

-

E_LUMO (in eV) = - [ E_onset_red vs Fc/Fc⁺ + 5.1 ]

Where:

-

E_onset_ox is the onset potential of the oxidation peak of the analyte. For irreversible processes, like the oxidation of many tertiary amines, the onset potential provides a better approximation of the ionization energy than the peak potential.[5]

-

E_onset_red is the onset potential of the reduction peak of the analyte.

-

E_onset vs Fc/Fc⁺ is the potential of the analyte referenced to the ferrocene internal standard, calculated as: E_onset - E_½(Fc/Fc⁺) .

-

E_½(Fc/Fc⁺) is the formal potential of the ferrocene/ferrocenium couple, calculated as (E_pa + E_pc) / 2 , where E_pa and E_pc are the anodic and cathodic peak potentials of the ferrocene voltammogram.[4]

-

5.1 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level. This value is widely accepted for converting electrochemical data.

Instrumentation and Reagents

Instrumentation

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode glass cell suitable for non-aqueous solvents, equipped with gas inlet/outlet for inert gas purging.[8]

-

Working Electrode (WE): Glassy Carbon Electrode (GCE), typically 3 mm diameter. GCE is chosen for its wide potential window, chemical inertness, and ease of surface renewal.[9][10]

-

Counter Electrode (CE): Platinum wire or gauze. Its role is to complete the electrical circuit, allowing current to flow.[11]

-

Reference Electrode (RE): Non-aqueous Ag/Ag⁺ reference electrode (e.g., a silver wire in a solution of 0.01 M AgNO₃ and 0.1 M supporting electrolyte in acetonitrile). Using a non-aqueous reference is critical to avoid water contamination and unstable junction potentials.[12]

-

Micropolishing Kit: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads for WE preparation.

Reagents

-

Analyte: Tri(m-tolyl)amine (high purity, >99%).

-

Internal Standard: Ferrocene (Fc, sublimation purified).

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) (electrochemical grade, >99%). The electrolyte provides conductivity to the solution and should be electrochemically inert within the potential window of interest.[13]

-

Solvent: Anhydrous, high-purity dichloromethane (DCM) or acetonitrile (ACN). The solvent must be aprotic and free of water, which can interfere with the electrochemical measurements.

-

Inert Gas: High-purity Argon (Ar) or Nitrogen (N₂).

Detailed Experimental Protocol

This protocol outlines the systematic procedure for acquiring high-quality cyclic voltammograms for the determination of HOMO/LUMO levels.

Step 1: Working Electrode Preparation (Critical for Reproducibility)

-

Mechanical Polishing: Polish the GCE surface using progressively finer alumina slurries. Start with 1.0 µm, followed by 0.3 µm, and finish with 0.05 µm on separate polishing pads. Apply gentle pressure in a figure-eight motion for 1-2 minutes with each slurry.

-

Sonication & Rinsing: After each polishing step, rinse the electrode thoroughly with deionized water and then the chosen organic solvent (DCM or ACN). Sonicate the electrode in the organic solvent for 2-3 minutes to remove any embedded alumina particles.

-

Drying: Dry the electrode completely under a stream of inert gas before use. A pristine, mirror-like finish on the GCE surface indicates a properly prepared electrode.[10]

Step 2: Solution Preparation

All solutions should be prepared inside an inert atmosphere glovebox to minimize exposure to air and moisture.

-

Stock Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ in the chosen anhydrous solvent (e.g., dissolve 3.87 g of TBAPF₆ in 100 mL of ACN).

-

Analyte Solution: Prepare a solution containing approximately 1-2 mM of tri(m-tolyl)amine and 1-2 mM of ferrocene in the 0.1 M TBAPF₆ electrolyte solution. For example, add the required mass of tri(m-tolyl)amine and ferrocene to 10 mL of the stock electrolyte solution.[14]

Step 3: Electrochemical Measurement Workflow

-

Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize uncompensated resistance (iR drop).

-

Inert Atmosphere: Transfer the analyte solution (~5 mL) into the cell. Seal the cell and purge the solution with Ar or N₂ for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution for the duration of the experiment.[14]

-

Blank Scan: First, run a CV of the blank electrolyte solution to confirm its purity and determine the usable potential window.

-

Analyte Scan: Perform cyclic voltammetry on the analyte solution.

-

Scan Parameters:

-

Initial Potential: 0.0 V

-

Vertex Potentials: Scan anodically first to a potential beyond the tri(m-tolyl)amine oxidation wave (e.g., +1.2 V), then reverse the scan cathodically to a suitable negative potential (e.g., -2.0 V) to check for reduction events.

-

Scan Rate: 100 mV/s is a standard starting point.

-

-

Record at least three consecutive, stable cycles.

-

Data Analysis and Interpretation

The resulting cyclic voltammogram is a plot of current versus potential. The key features are the peaks corresponding to the oxidation and reduction of the species in solution.

-

Identify Ferrocene Peaks: Locate the reversible, "duck-shaped" wave corresponding to the Fc/Fc⁺ redox couple.[6] Determine the anodic peak potential (E_pa) and cathodic peak potential (E_pc). Calculate the formal potential: E_½(Fc/Fc⁺) = (E_pa + E_pc) / 2

-

Identify Analyte Peaks: Locate the oxidation wave for tri(m-tolyl)amine. This process is typically irreversible for tertiary amines, appearing as an anodic peak with no corresponding cathodic peak on the reverse scan.[15]

-

Determine Onset Potential (E_onset_ox): For the irreversible oxidation of tri(m-tolyl)amine, determine the onset potential. This is found by extrapolating the steeply rising portion of the oxidation wave to the baseline current.

-

Calculate Referenced Potential: Reference the analyte's oxidation potential to the internal standard: E_onset_ox (vs Fc/Fc⁺) = E_onset_ox (vs Ag/Ag⁺) - E_½(Fc/Fc⁺) (vs Ag/Ag⁺)

-

Calculate HOMO Energy: Use the referenced potential to calculate the HOMO energy: E_HOMO (eV) = - [ E_onset_ox (vs Fc/Fc⁺) + 5.1 ]

-

LUMO Energy Determination: Scan the potential to negative values to search for a reduction peak for tri(m-tolyl)amine. Often, simple amines do not show a reduction wave within the solvent's electrochemical window. If a reduction peak is observed, its onset potential (E_onset_red) can be used to calculate the LUMO energy in a similar manner. If no reduction is observed, the LUMO level can be estimated from the HOMO level and the optical bandgap (E_g_opt) determined from UV-Vis spectroscopy: E_LUMO = E_HOMO + E_g_opt [16]

Data Summary Table

All quantitative data should be summarized for clarity and comparison.

| Parameter | Symbol | Value (V) vs Ag/Ag⁺ | Value (V) vs Fc/Fc⁺ |

| Ferrocene Anodic Peak | E_pa(Fc) | e.g., 0.45 | N/A |

| Ferrocene Cathodic Peak | E_pc(Fc) | e.g., 0.37 | N/A |

| Ferrocene Formal Potential | E_½(Fc/Fc⁺) | e.g., 0.41 | 0.00 |

| Tri(m-tolyl)amine Oxidation Onset | E_onset_ox(analyte) | e.g., 0.75 | e.g., 0.34 |

| Calculated HOMO Energy | E_HOMO | N/A | -5.44 eV |

| Calculated LUMO Energy (if applicable) | E_LUMO | N/A | Value |

Note: Example values are illustrative.

Protocol Validation and Best Practices

To ensure the trustworthiness of the obtained results, consider the following:

-

Reversibility Check: For the ferrocene couple, the peak separation (ΔE_p = E_pa - E_pc) should be close to 59/n mV (where n=1 electron) at room temperature. A significantly larger separation may indicate high cell resistance or slow electron transfer kinetics.

-

Scan Rate Dependence: Perform the CV at several scan rates (e.g., 50, 100, 200 mV/s). For a simple diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

-

Purity: Ensure the highest purity of solvent and supporting electrolyte. Impurities can introduce spurious redox peaks and narrow the usable potential window.

-

Consistency: Always report the solvent, supporting electrolyte, and reference electrode used, and state clearly that potentials are referenced to the Fc/Fc⁺ couple. This practice is crucial for the reproducibility and comparison of data across different laboratories.[7]

By adhering to this detailed protocol, researchers can confidently and accurately determine the frontier molecular orbital energy levels of tri(m-tolyl)amine and other organic molecules, providing critical data for the advancement of materials science and drug discovery.

References

-

Chemistry Stack Exchange. (2017). Cyclic Voltammetry - HOMO and LUMO levels. [Link]

-

Dr. Shamsa. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]

-

Korea Journal Central. (n.d.). Characteristics of HOMO and LUMO Potentials by Altering Substituents: Computational and Electrochemical Determination. [Link]

-

Reddit. (2023). Determination of HOMO-LUMO properties through CV. r/Chempros. [Link]

-

Dr. Shamsa. (2024). HOMO and LUMO determination. YouTube. [Link]

-

ALS Japan. (2021). Redox Potential I: About HOMO and LUMO. [Link]

-

Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

-

ResearchGate. (n.d.). Oxidation potential of different aliphatic and aromatic amines. [Link]

-